![molecular formula C14H23N3O2 B3170800 tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate CAS No. 946385-15-5](/img/structure/B3170800.png)

tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate

Overview

Description

“tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate” is a chemical compound with the empirical formula C14H23N3O2 . It is used in various chemical reactions and has a molecular weight of 265.36 .

Synthesis Analysis

The synthesis of “this compound” involves palladium-catalyzed cross-coupling reactions . It is used in the synthesis of N-Boc-protected anilines . The storage temperature for this compound is between 2-8°C .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(15)11-6-9-16-10-7-11/h6-7,9-10,12H,4-5,8,15H2,1-3H3,(H,17,18) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

“this compound” is involved in palladium-catalyzed cross-coupling reactions . It is used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 265.36 . The storage temperature for this compound is between 2-8°C .Scientific Research Applications

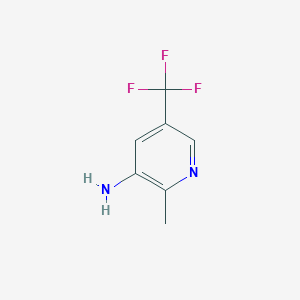

Photoredox-Catalyzed Cascade Reactions : A study by Wang et al. (2022) in "The Journal of Organic Chemistry" reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones. This method established a new pathway for assembling 3-aminochromones under mild conditions, with potential applications in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Synthesis of Pyrrolidinones and Pyridines : Research by Weber et al. (1995) in "Acta Crystallographica Section C-crystal Structure Communications" described the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate. This work contributed to the understanding of the structure and synthesis of trisubstituted pyrrolidin-2-ones (Weber et al., 1995).

Lithiation and Substitution Reactions : A study by Smith et al. (2013) in "Synthesis" explored the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrating how the resulting dilithium reagents react with various electrophiles to yield substituted derivatives. This research is significant for understanding the regioselective lithiation in organic synthesis (Smith et al., 2013).

Synthesis of Carbazoles : Mudadu et al. (2008) in "The Journal of Organic Chemistry" studied the synthesis of 1,8-di(pyrid-2'-yl)carbazoles, using tert-butyl derivatives in the process. The research highlighted the utility of tert-butyl carbamates in synthesizing complex organic structures like carbazoles (Mudadu et al., 2008).

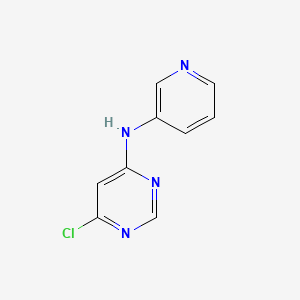

Palladium-Catalyzed Amination : Scott (2006) in "Synlett" described a palladium-catalyzed amination of tert-butyl (2-chloropyridin-3-yl)carbamate with primary anilines, leading to the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This study showcased the application of tert-butyl carbamates in facilitating complex amination reactions (Scott, 2006).

Mechanism of Action

Target of Action

albicans . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of fungal cell membranes.

Biochemical Pathways

If it indeed targets cyp51, it could potentially affect the ergosterol biosynthesis pathway, leading to disruption of fungal cell membrane integrity .

Result of Action

If it targets cyp51 and disrupts ergosterol biosynthesis, it could lead to cell membrane instability and ultimately cell death .

properties

IUPAC Name |

tert-butyl N-(4-amino-4-pyridin-3-ylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-7-12(15)11-6-4-8-16-10-11/h4,6,8,10,12H,5,7,9,15H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODMFNFJPRRBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B3170775.png)

![15-Carboxymethyl-14-oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B3170783.png)

![tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate](/img/structure/B3170787.png)

![Tert-butyl 15-oxo-3,7,16-triazadispiro[5.1.6.2]hexadecane-3-carboxylate](/img/structure/B3170803.png)